

Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate
Cat. No.:	B1394218

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation of indazole compounds, a core scaffold in many pharmacologically active molecules. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed, supported by data tables, experimental protocols, and workflow diagrams to aid researchers in the unambiguous characterization of these important heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of indazole derivatives. Both ^1H and ^{13}C NMR provide critical information about the chemical environment of individual atoms, their connectivity, and the overall substitution pattern of the indazole ring. The thermodynamically more stable 1H-indazole is the most commonly observed tautomer.^[1]

^1H NMR Spectroscopy

The proton NMR spectrum of the parent 1H-indazole shows distinct signals for the protons on the pyrazole and benzene rings. The N-H proton is typically observed as a broad singlet at a very downfield chemical shift (>10 ppm), which can vary with solvent and concentration. The proton at the C3 position (H3) is also a characteristic singlet, appearing around 8.1 ppm in

CDCl₃.^[2] The protons on the fused benzene ring (H4, H5, H6, H7) appear in the aromatic region, typically between 7.1 and 7.8 ppm, with coupling patterns that help determine their relative positions.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of the indazole ring resonate in the aromatic region (109-141 ppm). The chemical shifts are sensitive to the electronic effects of substituents on the ring.^{[3][4]} Distinguishing between N1- and N2-substituted isomers is often possible by comparing the chemical shifts of the pyrazole ring carbons (C3, C7a) and the fused benzene ring carbons.^[3] For instance, the C3 signal is a useful probe for determining the position of substitution.^[3]

Summary of NMR Data for 1H-Indazole

The following table summarizes typical NMR chemical shifts for the unsubstituted 1H-indazole core. Note that values can shift based on the solvent and substituents present.

Position	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
N1-H	~13.1 (DMSO-d ₆)[5], ~12.1 (CDCl ₃)[2]	-
C3-H	~8.10 (DMSO-d ₆)[5], ~8.10 (CDCl ₃)[2]	~134.8
C4-H	~7.78 (DMSO-d ₆)[5], ~7.77 (CDCl ₃)[2]	~120.9
C5-H	~7.13 (DMSO-d ₆)[5], ~7.18 (CDCl ₃)[2]	~121.0
C6-H	~7.36 (DMSO-d ₆)[5], ~7.40 (CDCl ₃)[2]	~126.8
C7-H	~7.58 (DMSO-d ₆)[5], ~7.51 (CDCl ₃)[2]	~109.7
C3a	-	~123.1
C7a	-	~140.0

Data compiled from various sources, primarily using CDCl₃ and DMSO-d₆ as solvents.[2]

[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within an indazole-containing molecule. The spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds.

For the 1H-indazole scaffold, the most prominent and diagnostic peak is the N-H stretching vibration, which appears as a broad band in the region of 3150-3000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings give rise to a series of sharp bands in the 1620-

1450 cm^{-1} region.[2][6] The C-H out-of-plane bending vibrations in the 900-700 cm^{-1} region can provide information about the substitution pattern on the benzene ring.

Summary of Characteristic IR Absorption Bands for 1H-Indazole

Functional Group	Vibrational Mode	Characteristic Frequency (cm^{-1})
N-H	Stretch (broad)	3150 - 3000
Aromatic C-H	Stretch	3100 - 3000
C=C / C=N	Aromatic & Pyrazole Ring Stretch	1620 - 1450
C-H	Out-of-plane Bend	900 - 700

Data compiled from various sources.[2][6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Impact (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that can be used for structural elucidation.[9]

The mass spectrum of 1H-indazole shows a prominent molecular ion (M^+) peak at m/z 118, which is often the base peak.[5] A key fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule from the pyrazole ring, resulting in a significant fragment ion at m/z 91.[5] Further fragmentation can occur, but the M^+ and $[\text{M}-\text{HCN}]^+$ ions are highly characteristic of the indazole core. The presence and nature of substituents will significantly alter the fragmentation pattern, often leading to cleavages characteristic of the substituent itself.[10]

Summary of Key EI-MS Fragments for 1H-Indazole

Ion	m/z Value	Identity
$[\text{C}_7\text{H}_6\text{N}_2]^+$	118	Molecular Ion (M^+)
$[\text{C}_7\text{H}_7\text{N}_2]^+$	119	$\text{M}+1$ Isotope Peak
$[\text{C}_6\text{H}_5\text{N}]^+$	91	$[\text{M}-\text{HCN}]^+$
$[\text{C}_6\text{H}_4]^+$	76	$[\text{M}-\text{N}_2-\text{H}_2]^+$
$[\text{C}_5\text{H}_4]^+$	64	$[\text{M}-\text{HCN}-\text{HCN}]^+$

Data compiled from NIST
Chemistry WebBook and other
sources.^[5]

Experimental Protocols

Precise and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the indazole compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Solvent Selection: Choose a solvent that fully dissolves the compound and has minimal overlapping signals with the analyte. DMSO-d_6 is often used for its ability to dissolve a wide range of compounds and for observing exchangeable protons like $\text{N}-\text{H}$.^[4]
- Data Acquisition: Record ^1H , ^{13}C , and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).^{[11][12]}
- Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).^[7]

IR Spectroscopy Protocol (Thin Solid Film)

The thin solid film method is fast, easy, and avoids interfering absorbance bands from mulling agents.^{[13][14]}

- Sample Preparation: Dissolve a small amount (5-10 mg) of the solid indazole compound in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[14]
- Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[13]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
- Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum.[14]

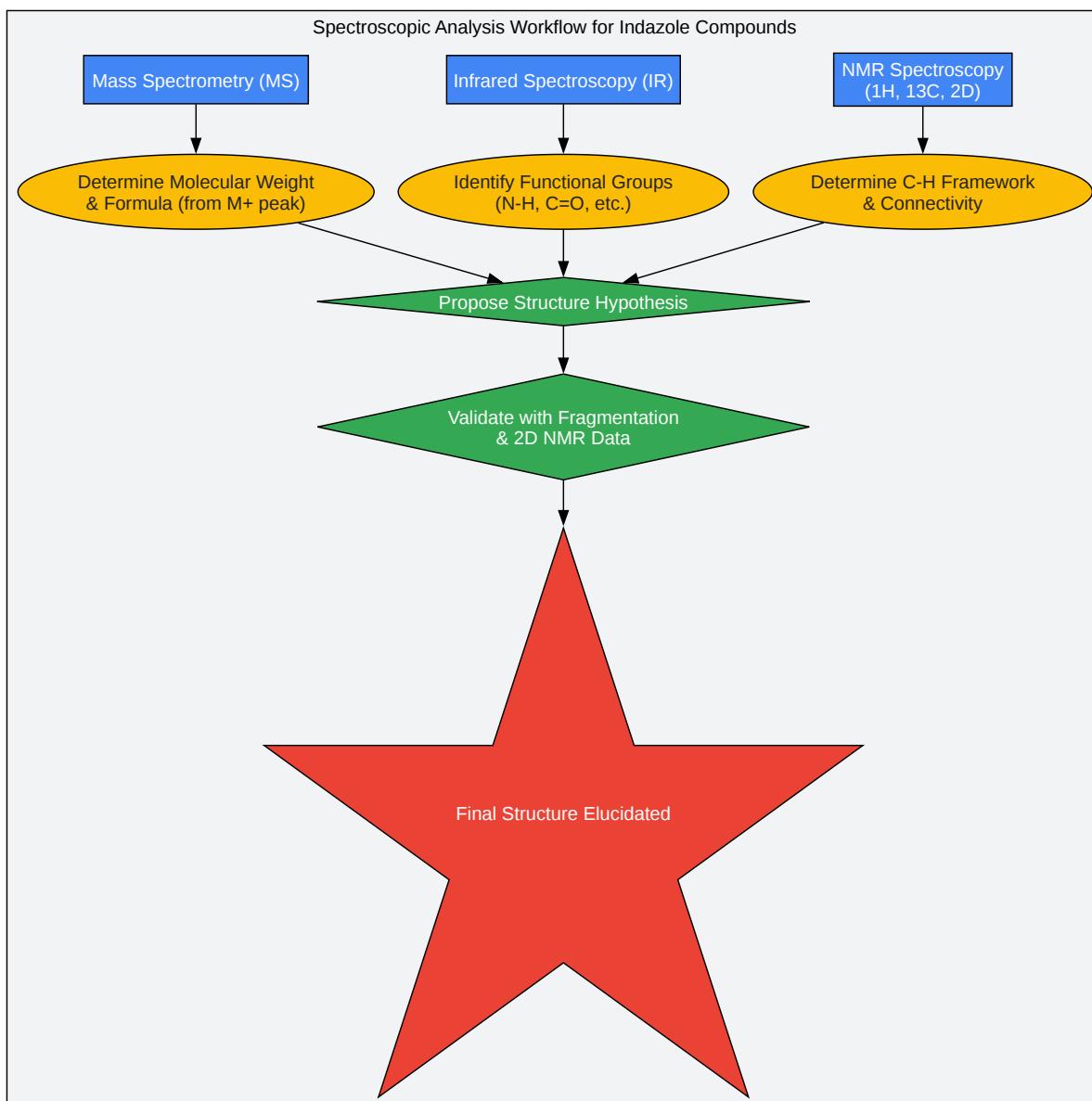
Mass Spectrometry Protocol (Electron Impact)

- Sample Introduction: Introduce a small amount of the volatile and thermally stable indazole compound into the ion source of the mass spectrometer, often via a direct insertion probe or as the effluent from a gas chromatograph (GC). The sample is vaporized in a high vacuum environment.[15]
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[9] This impact removes an electron from the molecule to form a radical cation (the molecular ion) and induces fragmentation.[16]
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[15]
- Detection: An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Workflows and Pathways

Spectroscopic Analysis Workflow

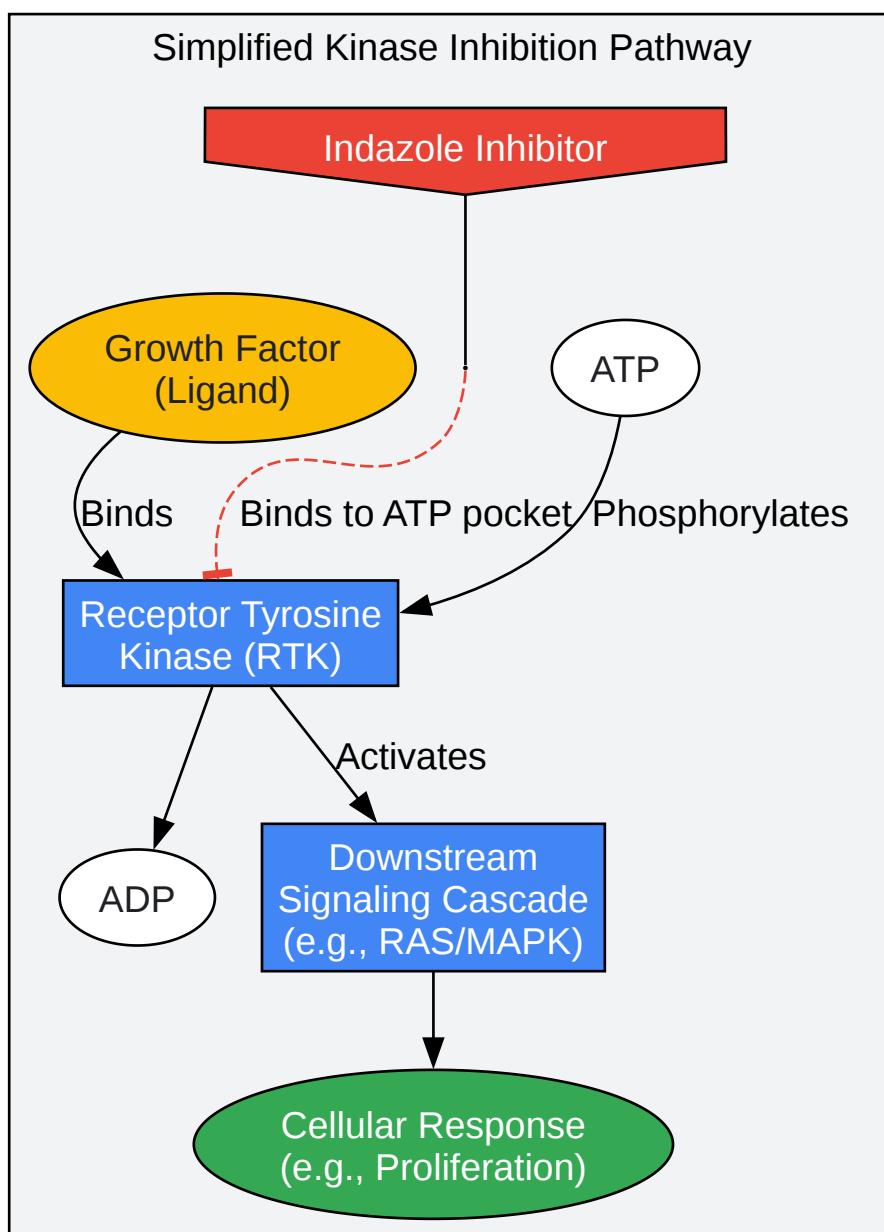
The following diagram illustrates a logical workflow for the structural elucidation of an unknown indazole derivative using a combination of spectroscopic techniques.

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Caption: Workflow for indazole structure elucidation.

Example Signaling Pathway: Indazole as a Kinase Inhibitor

Many indazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. The diagram below shows a simplified representation of how an indazole-based drug might inhibit a kinase (e.g., a Receptor Tyrosine Kinase - RTK) to block downstream signaling involved in cell proliferation.



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Caption: Indazole derivative inhibiting a kinase pathway.

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